molecular formula C15H15BrO3 B3017740 {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 690966-16-6

{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol

Cat. No.: B3017740
CAS No.: 690966-16-6
M. Wt: 323.186
InChI Key: UDQQBKCKJYRALR-UHFFFAOYSA-N
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Description

{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol is an organic compound with the molecular formula C15H15BrO3 It is characterized by the presence of a bromobenzyl group, a methoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde or 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: Formation of 4-[(4-bromobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzyl alcohol

Uniqueness

{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromobenzyl and a methoxy group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQQBKCKJYRALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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